UV Laser Polymerization: Exclusive CVD Pathway to Polytrimethylsiloxy Macromolecules
Under ArF laser (193 nm) photolysis, gaseous Silane, trimethyl(2-propynyloxy)- (TMPSi) undergoes polymerization exclusively at its triple bond, resulting in chemical vapor deposition (CVD) of a solid, polytrimethylsiloxy-substituted polyhydrocarbon film [1]. In contrast, trimethylsilylacetylene (TMSA) does not exhibit this polymerization pathway under identical UV conditions; its decomposition yields different, non-polymeric products [2]. This represents a direct, head-to-head differentiation in reaction outcome and product utility.
| Evidence Dimension | Polymerization outcome upon UV laser (ArF, 193 nm) irradiation |
|---|---|
| Target Compound Data | Polymerization at triple bond; forms solid polytrimethylsiloxy-substituted polyhydrocarbon via CVD |
| Comparator Or Baseline | Trimethylsilylacetylene (TMSA); Does not polymerize; decomposes to different products |
| Quantified Difference | Qualitative difference in reaction pathway (polymerization vs. no polymerization) |
| Conditions | Gas phase, ArF laser (193 nm) photolysis |
Why This Matters
This unique polymerization pathway enables TMPSi to serve as a precursor for specialized CVD films, a capability absent in a close structural analog, directly impacting material science procurement decisions.
- [1] Pola, J., & Morita, H. (1997). UV laser-induced gas-phase polymerization of trimethyl(propynyloxy)silane. Tetrahedron Letters, 38(44), 7809-7812. View Source
- [2] Urbanová, M., Morita, H., Drnek, V., Bastl, Z., Šubrt, J., & Pola, J. (1998). IR laser photosensitized decomposition of trimethyl(2-propynyloxy)silane for chemical vapour deposition of polydimethylsiloxane phases. Journal of Analytical and Applied Pyrolysis, 44(2), 219-226. View Source
